molecular formula C14H18F3N3O3S B7072868 N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide

N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide

Cat. No.: B7072868
M. Wt: 365.37 g/mol
InChI Key: GYHMQDFPNKQMFT-UHFFFAOYSA-N
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Description

N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide is a complex organic compound featuring a quinoxaline core, a trifluoroethyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3S/c1-18(24(2,22)23)9-13(21)20-8-7-19(10-14(15,16)17)11-5-3-4-6-12(11)20/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHMQDFPNKQMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(C2=CC=CC=C21)CC(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.

    Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties could be explored for the development of new drugs. Its trifluoroethyl group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide exerts its effects would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethyl group may enhance binding affinity and selectivity, while the quinoxaline core could interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]ethyl]methanesulfonamide: shares similarities with other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a quinoxaline core with a trifluoroethyl group and a methanesulfonamide moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for further research and development.

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